2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16-19-20-18(25-16)14-11-22(15-6-4-3-5-13(14)15)12-17(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZCPSSPUYNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of reagents such as polyphosphoric acid, phosphorus oxychloride, or trifluoroacetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered pharmacological properties .
Scientific Research Applications
Overview
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic compound that integrates an indole and an oxadiazole moiety, both known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.
Scientific Research Applications
The applications of this compound span various fields:
Medicinal Chemistry
This compound is under investigation for its potential:
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways such as tyrosine kinases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. It is being evaluated for its effectiveness against various bacterial strains.
Biological Research
The compound serves as a probe in biological studies to explore molecular targets and pathways involved in disease processes. Its unique structure allows researchers to modify it for enhanced activity or specificity.
Industrial Applications
In the pharmaceutical industry, it is being explored for the development of new drugs due to its promising biological activities. Additionally, it has potential uses in agrochemicals.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of cancer cells through apoptosis induction.
- Antimicrobial Testing : The compound showed significant zones of inhibition against several strains of bacteria at varying concentrations.
- Molecular Docking Studies : Computational studies revealed potential binding interactions with target proteins involved in cancer pathways.
Mechanism of Action
The mechanism of action of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Indole-Oxadiazole Derivatives with Thiazolidinone Moieties
- Example : 2-(1-((4-acetyl-5-methyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(p-tolyl)thiazolidin-4-one
- Key Differences :
- Replaces morpholinoethanone with a thiazolidinone ring.
- Incorporates a trifluoromethyl group, enhancing electron-withdrawing effects.
- Impact :
- Thiazolidinone improves antimicrobial activity but reduces solubility compared to morpholine.
- Trifluoromethyl increases metabolic stability but may reduce CNS penetration.
Indole-Oxadiazole Derivatives with Thiol Substituents
- Example : 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
- Key Differences :
- Substitutes ethyl with a thiol group on oxadiazole.
- Impact :
- Thiol groups enable disulfide bond formation, increasing reactivity but reducing stability under oxidative conditions.
- Lower hydrophobicity compared to the ethyl group in the target compound.
Substituent-Based Comparisons
Morpholinoethanone vs. Acetamide-Thiophene
- Example : 2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide (M337-0587)
- Key Differences :
- Replaces morpholinoethanone with an acetamide-thiophene chain. Impact:
- Morpholine’s oxygen atoms in the target compound improve solubility and pharmacokinetics.
Morpholinoethanone vs. Benzene-Sulfonyl Groups
- Example : N~3~-(4-methylbenzenesulfonyl)-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-beta-alaninamide (M339-0062)
- Key Differences :
- Features a sulfonyl group and phenyl-oxadiazole.
- Impact :
- Sulfonyl groups enhance binding to serine proteases but may introduce steric hindrance.
- The target’s morpholine avoids steric bulk, favoring interactions with flat binding pockets.
Biological Activity
The compound 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic molecule that incorporates both indole and oxadiazole moieties. These structural features are associated with a variety of biological activities, making this compound of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and appropriate carbonyl compounds.
- Indole Synthesis : Indoles can be synthesized using Fischer indole synthesis or other methods involving phenylhydrazine.
- Coupling Reaction : The final step involves coupling the indole and oxadiazole components through acylation reactions to form the desired acetamide structure.
Biological Activity
The biological activities of this compound are largely attributed to its unique combination of indole and oxadiazole structures. Below are key areas of biological activity supported by various studies.
Antimicrobial Activity
Research indicates that compounds featuring oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| Compound A | Antibacterial | 25 |
| Compound B | Antifungal | 50 |
In a study comparing oxadiazole derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 mg/mL .
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as L929 (fibroblasts) have shown that certain derivatives exhibit low toxicity while maintaining high viability rates at specific concentrations. For example:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound C | L929 | 100 | 95 |
| Compound D | A549 | 50 | 120 |
These findings suggest that while some derivatives may induce cytotoxic effects at higher concentrations, many maintain cell viability, indicating potential for therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular processes, such as proteases and integrases relevant in viral replication.
- Gene Regulation : The presence of the oxadiazole ring may influence gene expression related to biofilm formation and microbial resistance mechanisms .
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Anticancer Applications : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways.
- Antiviral Activity : Compounds with similar structural frameworks have shown promise against viral infections by disrupting viral replication cycles through enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
